Product packaging for 3-bromo-6-nitro-1H-pyrrolo[3,2-b]pyridine(Cat. No.:)

3-bromo-6-nitro-1H-pyrrolo[3,2-b]pyridine

Cat. No.: B11762243
M. Wt: 242.03 g/mol
InChI Key: YALYDYACSDQGIV-UHFFFAOYSA-N
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Description

3-Bromo-6-nitro-1H-pyrrolo[3,2-b]pyridine is a high-value heterocyclic compound that serves as a key synthetic intermediate in scientific research, particularly in drug discovery and the development of novel materials. This fused bicyclic system features a pyrrole ring fused to a pyridine ring, making it an azaindole analog with enhanced stability in acidic and basic conditions compared to indole . The presence of both bromine and nitro substituents on the electron-rich core provides two distinct and orthogonal sites for further functionalization, enabling extensive structural diversification. The bromine atom at the 3-position serves as an excellent handle for metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, allowing for the introduction of aryl, heteroaryl, and amine substituents . Concurrently, the nitro group at the 6-position can be readily reduced to a corresponding aniline or participate in nucleophilic aromatic substitution reactions, offering a pathway to a wide array of derivatives . Pyrrolopyridine scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities. This specific reagent is a crucial building block for constructing molecules with potential applications as kinase inhibitors, antitumor agents, and antimicrobials . Researchers leverage this compound to develop novel therapeutic candidates targeting various diseases. This product is intended for research applications only and is not suitable for human or veterinary diagnostic or therapeutic use. Proper storage conditions are 2-8°C in a sealed container, protected from light.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4BrN3O2 B11762243 3-bromo-6-nitro-1H-pyrrolo[3,2-b]pyridine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-6-nitro-1H-pyrrolo[3,2-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN3O2/c8-5-3-9-6-1-4(11(12)13)2-10-7(5)6/h1-3,9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YALYDYACSDQGIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1NC=C2Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Iii. Chemical Reactivity and Transformation Pathways of 3 Bromo 6 Nitro 1h Pyrrolo 3,2 B Pyridine

Chemical Transformations of the Nitro Group at Position 6

The nitro group is a versatile functional group that can undergo a variety of chemical transformations, most notably reduction to other nitrogen-containing functionalities.

The reduction of the aromatic nitro group is a fundamental and widely used transformation in organic synthesis wikipedia.org. This process can yield a range of products depending on the reagents and reaction conditions employed. The full reduction of the nitro group to a primary amine (an amino group) is the most common transformation. This conversion dramatically alters the electronic properties of the molecule, as the strongly electron-withdrawing nitro group (Hammett constant σp = +0.78) is replaced by a strongly electron-donating amino group (σp = -0.66) nih.gov.

The reduction proceeds stepwise through nitroso and hydroxylamine intermediates nih.govresearchgate.net. While these intermediates are often transient, specific conditions can be utilized for their isolation. For example, milder reducing agents or controlled reaction conditions may allow for the selective formation of the hydroxylamine wikipedia.org. A variety of methods are available for the reduction of aromatic nitro compounds, many of which are applicable to 3-bromo-6-nitro-1H-pyrrolo[3,2-b]pyridine.

Reagent / MethodPrimary ProductNotes
Catalytic Hydrogenation (H₂, Pd/C, PtO₂, or Raney Ni)Amino (-NH₂)A common, clean, and efficient method for complete reduction. wikipedia.orgorganic-chemistry.org
Metals in Acid (e.g., Fe/HCl, SnCl₂/HCl, Zn/CH₃COOH)Amino (-NH₂)Classic and robust methods, often used in industrial-scale synthesis. wikipedia.org
Sodium Hydrosulfite (Na₂S₂O₄)Amino (-NH₂)A useful reagent for selective reductions in the presence of other reducible groups. wikipedia.org
Zinc Dust / Ammonium Chloride (NH₄Cl)Hydroxylamino (-NHOH)Allows for the isolation of the intermediate hydroxylamine. wikipedia.org
Tin(II) Chloride (SnCl₂)Oxime (=NOH)Can be used under specific conditions to yield oximes from nitro compounds. wikipedia.org

As discussed in section 3.1.2, the 6-nitro group is the dominant factor governing the susceptibility of the pyridine (B92270) ring to nucleophilic attack. Its powerful electron-withdrawing nature is essential for activating the ring towards SNAr reactions mdpi.com. This activation is achieved through two primary mechanisms:

Inductive Effect: The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the aromatic ring through the sigma bonds, increasing the partial positive charge on the ring carbons.

Resonance Effect: The nitro group can delocalize the negative charge of the Meisenheimer intermediate formed upon nucleophilic attack. When a nucleophile attacks the pyridine ring (e.g., at C5 or C7), the resulting negative charge can be spread onto the oxygen atoms of the nitro group, creating a highly stable resonance structure.

Reactivity and Derivatization of the Bromo Group at Position 3

The bromine atom at the 3-position, located on the pyrrole (B145914) ring, serves as a versatile synthetic handle for further molecular elaboration. Unlike halogens on the activated pyridine ring, this bromo group is not prone to SNAr. Instead, its derivatization is dominated by organometallic cross-coupling reactions pipzine-chem.com. These reactions, typically catalyzed by palladium complexes, allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. This capability is crucial for building molecular complexity, particularly in the synthesis of pharmaceutical compounds and functional materials.

Key derivatization pathways for the 3-bromo group include:

Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (boronic acid or ester) to form a new C-C bond, enabling the introduction of aryl, heteroaryl, or alkyl groups nih.gov.

Buchwald-Hartwig Amination: Reaction with a primary or secondary amine to form a C-N bond, providing access to a wide range of substituted anilines and related structures nih.gov.

Sonogashira Coupling: Reaction with a terminal alkyne to install an alkynyl group, forming a C-C triple bond.

Heck Coupling: Reaction with an alkene to form a new C-C bond with a substituted alkene product.

Stille Coupling: Reaction with an organostannane reagent to form a C-C bond.

These transformations provide powerful tools for modifying the structure of this compound, allowing for systematic exploration of structure-activity relationships in drug discovery programs.

Reaction NameCoupling PartnerCatalyst System (Typical)Bond Formed
Suzuki-Miyaura CouplingR-B(OH)₂ or R-B(OR')₂Pd(0) catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., K₂CO₃)C₃-R (C-C)
Buchwald-Hartwig AminationR¹R²NHPd catalyst + Ligand (e.g., RuPhos, BrettPhos) + Base (e.g., LiHMDS)C₃-NR¹R² (C-N)
Sonogashira CouplingR-C≡CHPd catalyst + Cu(I) co-catalyst + Base (e.g., Et₃N)C₃-C≡C-R (C-C)
Heck CouplingH₂C=CHRPd catalyst + Base (e.g., Et₃N)C₃-CH=CHR (C-C)
Stille CouplingR-Sn(Alkyl)₃Pd catalystC₃-R (C-C)

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the bromine atom at the C3 position of the pyrrolo[3,2-b]pyridine scaffold serves as an excellent handle for such transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organoboron compound with an organic halide, is widely used to form C-C bonds. organic-chemistry.org For brominated pyrrolopyridine derivatives, this reaction provides an efficient route to introduce aryl or heteroaryl substituents. In a typical procedure, the bromo-substituted pyrrolopyridine is reacted with a boronic acid or ester in the presence of a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base. nih.govnih.gov The base is crucial for the activation of the organoboron reagent, facilitating the transmetalation step in the catalytic cycle. organic-chemistry.org While specific studies on this compound are not extensively detailed in the provided literature, the successful Suzuki coupling of related compounds like 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine with various arylboronic acids demonstrates the feasibility of this transformation on the pyrrolopyridine core. nih.gov The electron-withdrawing nitro group at the C6 position is expected to enhance the reactivity of the C3-Br bond towards the initial oxidative addition step in the Suzuki-Miyaura catalytic cycle.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyridine Derivatives

Electrophile Nucleophile Catalyst Base Solvent Temp. (°C) Yield (%) Reference
6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine Substituted phenylboronic acid Pd(PPh₃)₄ K₂CO₃ 1,4-Dioxane/H₂O 125 Moderate to Good nih.gov
5-bromo-2-methylpyridin-3-amine Arylboronic acids Pd(PPh₃)₄ K₃PO₄ 1,4-Dioxane/H₂O 85-95 Moderate to Good nih.gov

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene, catalyzed by a palladium complex, to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction typically proceeds via a Pd(0)/Pd(II) catalytic cycle, involving oxidative addition, migratory insertion, and β-hydride elimination. libretexts.orgnih.gov The reaction is often carried out in the presence of a base like triethylamine or potassium carbonate. wikipedia.org While direct examples involving this compound are scarce, the general applicability of the Heck reaction to aryl bromides suggests its potential for vinylating the C3 position of the pyrrolopyridine ring. organic-chemistry.org The choice of catalyst, ligands, and reaction conditions is critical for achieving high yields and selectivity. researchgate.net

Sonogashira Coupling

The Sonogashira coupling is a highly effective method for forming a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne. wikipedia.orgorganic-chemistry.org This reaction is co-catalyzed by palladium and copper complexes and requires a base, often an amine, which can also serve as the solvent. wikipedia.orgorganic-chemistry.org The reaction proceeds under mild conditions, tolerating a wide range of functional groups, making it suitable for the synthesis of complex molecules. wikipedia.org The Sonogashira coupling has been successfully applied to various bromopyridine derivatives, including 2-amino-3-bromopyridines and 6-bromo-3-fluoro-2-cyanopyridine, to produce the corresponding alkynylpyridines in good yields. soton.ac.ukscirp.orgresearchgate.net This indicates that this compound is a promising substrate for introducing alkynyl functionalities at the C3 position.

Table 2: Example of Sonogashira Coupling with a Bromopyridine Derivative

Substrate Alkyne Pd Catalyst Cu Co-catalyst Base Solvent Yield (%) Reference

Displacement and Substitution Reactions of the Bromine Atom

The bromine atom on the pyrrolo[3,2-b]pyridine ring is susceptible to nucleophilic substitution reactions. The presence of the electron-withdrawing nitro group is expected to activate the ring system towards nucleophilic aromatic substitution (SₙAr), although the bromine is on the five-membered pyrrole ring. The bromine atom can be replaced by various nucleophiles, which is a common pathway for functionalizing such heterocyclic systems. pipzine-chem.com For instance, in related nitro-substituted aromatic halides, the nitro group significantly facilitates the displacement of the halide by nucleophiles. Similar reactivity could be anticipated for this compound, allowing for the introduction of amines, alkoxides, or other nucleophilic moieties.

Organometallic Intermediates from Brominated Pyrrolo[3,2-b]pyridines

Brominated pyrrolopyridines can be converted into valuable organometallic intermediates. One common method is halogen-metal exchange, typically using organolithium reagents at low temperatures. This would generate a lithiated pyrrolopyridine species at the C3 position. This highly reactive intermediate can then be trapped with various electrophiles (e.g., aldehydes, ketones, carbon dioxide) to introduce a wide range of functional groups. Another pathway to organometallic species is through oxidative addition to a low-valent transition metal, such as Pd(0), which is the initial step in many cross-coupling reactions as discussed previously. libretexts.orgnih.govrsc.org These organopalladium intermediates are central to the catalytic cycles of Suzuki, Heck, and Sonogashira reactions. libretexts.org

Mechanistic Studies of Key Reactions Involving Pyrrolo[3,2-b]pyridine Derivatives

The mechanisms of the primary reactions involving pyrrolo[3,2-b]pyridine derivatives, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, are well-established for general aryl halides and are believed to be analogous for these heterocyclic systems.

Suzuki-Miyaura Reaction Mechanism: The catalytic cycle generally involves three key steps:

Oxidative Addition: The Pd(0) catalyst reacts with the C-Br bond of the pyrrolopyridine to form a Pd(II) intermediate.

Transmetalation: The organic group from the activated boronic acid (as a borate complex) is transferred to the palladium center, displacing the halide. organic-chemistry.org

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.

The electron-withdrawing nitro group on the this compound substrate is expected to accelerate the initial oxidative addition step, which is often rate-limiting.

Heck Reaction Mechanism: The accepted mechanism involves several stages: libretexts.orgnih.gov

Oxidative Addition: Similar to the Suzuki reaction, the aryl bromide adds to the Pd(0) catalyst.

Migratory Insertion (Carbopalladation): The alkene coordinates to the Pd(II) complex and then inserts into the Pd-C bond.

β-Hydride Elimination: A hydrogen atom from the carbon beta to the palladium is eliminated, forming the double bond of the product and a palladium-hydride species.

Reductive Elimination: The base present in the reaction mixture assists in the reductive elimination of H-Br, regenerating the Pd(0) catalyst. libretexts.org

Sonogashira Reaction Mechanism: This reaction involves two interconnected catalytic cycles, one for palladium and one for copper: wikipedia.org

Palladium Cycle: This follows the familiar oxidative addition and reductive elimination pathway. The Pd(0) catalyst reacts with the bromopyrrolopyridine.

Copper Cycle: The terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide.

Transmetalation: The copper acetylide transfers the alkynyl group to the Pd(II) intermediate. The subsequent reductive elimination yields the final product and regenerates the Pd(0) catalyst, which re-enters the cycle.

For all these reactions, the specific electronic properties of the this compound substrate, particularly the electron deficiency created by the pyridine nitrogen and the nitro group, play a crucial role in modulating the kinetics and efficiency of the catalytic cycles.

Iv. Advanced Spectroscopic and Structural Characterization of Pyrrolo 3,2 B Pyridine Systems

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D techniques)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 3-bromo-6-nitro-1H-pyrrolo[3,2-b]pyridine, a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) techniques provides a complete picture of the proton and carbon framework, allowing for unambiguous assignment of all atoms within the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum reveals the chemical environment of the hydrogen atoms in the molecule. For the pyrrolo[3,2-b]pyridine core, the protons on the aromatic rings exhibit characteristic chemical shifts. The electron-withdrawing effects of the nitro group at the 6-position and the bromine atom at the 3-position significantly influence these shifts, generally causing a downfield shift (to higher ppm values) for nearby protons. The proton on the pyrrole (B145914) nitrogen (N-H) is also observable and its chemical shift can be sensitive to solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronic effects of the substituents. The carbons attached to the electronegative nitrogen, bromine, and nitro groups are particularly deshielded and appear at lower fields.

2D NMR Spectroscopy: To definitively assign the proton and carbon signals, especially in complex regions of the spectrum, 2D NMR experiments are crucial.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbons. It helps in tracing the connectivity of the proton network within the pyridine (B92270) and pyrrole rings.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the straightforward assignment of carbon signals based on their attached protons.

Expected ¹H and ¹³C NMR Data for this compound:

The following table outlines the anticipated chemical shift ranges for the protons and carbons of the title compound, based on the analysis of related structures.

PositionAtomExpected Chemical Shift (ppm)MultiplicityExpected COSY CorrelationsExpected HMBC Correlations
1N-H11.0 - 13.0br s-C2, C3, C7a
2C-H7.5 - 8.0dH5C3, C3a, C7a
3C----
3aC----
5C-H8.0 - 8.5dH2C3a, C6, C7
6C----
7C-H8.5 - 9.0s-C5, C7a
7aC----

This is a predictive table based on analogous compounds. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its elemental composition.

The mass spectrum of this compound would be expected to show a prominent molecular ion peak (M+). Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the molecular ion peak would appear as a characteristic doublet with equal intensity, separated by two mass units.

Expected Mass Spectrometry Data:

IonFormulaCalculated m/z
[M(⁷⁹Br)]⁺C₇H₄⁷⁹BrN₃O₂240.9514
[M(⁸¹Br)]⁺C₇H₄⁸¹BrN₃O₂242.9494

Calculated using high-resolution mass values.

Under electron ionization (EI) conditions, the molecule would likely undergo fragmentation. Common fragmentation pathways for aromatic nitro compounds involve the loss of NO₂ (46 Da) and NO (30 Da). The pyrrolo-pyridine core would also exhibit characteristic fragmentation. The analysis of these fragment ions provides further confirmation of the compound's structure.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The resulting spectra serve as a "molecular fingerprint," offering a unique pattern of absorption or scattering bands that can be used for identification and structural analysis.

For this compound, specific functional groups will give rise to characteristic vibrational frequencies.

N-H Stretch: The stretching vibration of the N-H bond in the pyrrole ring is expected to appear in the region of 3200-3500 cm⁻¹.

Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on the aromatic rings typically occur above 3000 cm⁻¹.

NO₂ Stretches: The nitro group will exhibit two characteristic stretching vibrations: an asymmetric stretch around 1500-1560 cm⁻¹ and a symmetric stretch around 1335-1380 cm⁻¹. These are typically strong absorptions in the IR spectrum.

C=C and C=N Stretches: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic rings will appear in the 1400-1650 cm⁻¹ region.

C-Br Stretch: The carbon-bromine stretching vibration is expected in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.

Representative Vibrational Frequencies for Key Functional Groups:

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
N-HStretching3200 - 3500
Aromatic C-HStretching> 3000
NO₂Asymmetric Stretching1500 - 1560
NO₂Symmetric Stretching1335 - 1380
C=C / C=NRing Stretching1400 - 1650
C-BrStretching500 - 600

Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The pyrrolo[3,2-b]pyridine system, being an extended aromatic chromophore, is expected to absorb UV light. The presence of the nitro group, a strong electron-withdrawing group, and the bromine atom can influence the position and intensity of the absorption maxima (λ_max).

The UV-Vis spectrum of this compound would likely exhibit multiple absorption bands corresponding to π → π* transitions within the aromatic system. The introduction of the nitro group is expected to cause a bathochromic (red) shift in the absorption bands compared to the unsubstituted pyrrolo[3,2-b]pyridine core, moving the absorption to longer wavelengths.

Fluorescence studies would reveal whether the molecule emits light after being electronically excited. Many aromatic and heterocyclic compounds are fluorescent. The fluorescence emission spectrum is typically a mirror image of the absorption spectrum and occurs at a longer wavelength (Stokes shift). The quantum yield of fluorescence would quantify the efficiency of the emission process. The fluorescence properties can be sensitive to the solvent environment and the nature of the substituents. For some pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones, it has been observed that electron-donating substituents can lead to bathochromically shifted absorption and emission spectra with elevated fluorescence quantum yields. nih.gov

X-ray Diffraction Analysis for Solid-State Molecular Architecture

For this compound, a successful X-ray crystallographic analysis would confirm the planar nature of the fused ring system. It would also precisely locate the positions of the bromine and nitro substituents on the pyrrolo[3,2-b]pyridine core. In the crystal lattice, it is expected that intermolecular hydrogen bonds would form between the N-H of the pyrrole ring of one molecule and a nitrogen atom of the pyridine ring or an oxygen atom of the nitro group of a neighboring molecule. For example, in the crystal structure of 5-bromo-1H-pyrrolo[2,3-b]pyridine, pairs of N—H⋯N hydrogen bonds connect the molecules into inversion dimers. rsc.org

Hypothetical Crystallographic Data Table:

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)Value
b (Å)Value
c (Å)Value
β (°)Value
V (ų)Value
Z4
R-factorValue

This table presents hypothetical data for illustrative purposes.

Elemental Analysis for Purity and Composition Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is used to confirm the empirical formula of a newly synthesized compound and to assess its purity.

For this compound (C₇H₄BrN₃O₂), the theoretical elemental composition can be calculated from its molecular formula and the atomic weights of its constituent elements. The experimental values obtained from elemental analysis should closely match these calculated values, typically within a margin of ±0.4%.

Calculated Elemental Composition for C₇H₄BrN₃O₂:

ElementSymbolAtomic WeightNumber of AtomsTotal WeightPercentage
CarbonC12.011784.07734.88%
HydrogenH1.00844.0321.67%
BromineBr79.904179.90433.15%
NitrogenN14.007342.02117.44%
OxygenO15.999231.99813.28%
Total 242.032 100.00%

A close agreement between the experimentally determined percentages and these calculated values provides strong evidence for the compound's identity and high purity. For instance, the elemental analysis of the related compound 5-bromo-1H-pyrrolo[2,3-b]pyridine showed experimental values that were in close agreement with the calculated percentages. rsc.org

V. Theoretical and Computational Investigations of Pyrrolo 3,2 B Pyridine Chemistry

Density Functional Theory (DFT) for Electronic Structure and Molecular Orbital Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. By calculating the electron density, DFT methods can determine the optimized molecular geometry, orbital energies, and various electronic properties. For the pyrrolo[3,2-b]pyridine scaffold, DFT studies are instrumental in understanding how substituents, such as the bromo and nitro groups in 3-bromo-6-nitro-1H-pyrrolo[3,2-b]pyridine, influence the molecule's stability and reactivity.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are critical in determining a molecule's electronic behavior. The HOMO is the region from which an electron is most likely to be donated, while the LUMO is the region most likely to accept an electron. The energy difference between them, the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests higher reactivity.

In a hypothetical DFT analysis of this compound, the electron-withdrawing nature of the nitro group at the 6-position and the bromo group at the 3-position would be expected to significantly lower the energies of both the HOMO and LUMO compared to the unsubstituted 1H-pyrrolo[3,2-b]pyridine core. The LUMO densities for related nitro-substituted heterocycles are often located on the ring system containing the nitro group. ias.ac.in Quantum chemical parameters derived from DFT calculations, such as electronegativity (χ), hardness (η), and electrophilicity (ω), can further quantify the molecule's chemical behavior. mdpi.com

Table 1: Representative Frontier Molecular Orbital Data from DFT Calculations for Heterocyclic Compounds

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one researchgate.net-6.21-2.253.96
1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one mdpi.com-5.88-2.043.84
Hypothetical: this compound-6.50-3.103.40

Computational Prediction of Spectroscopic Properties (e.g., NMR, UV-Vis, Two-Photon Absorption)

Computational methods, particularly time-dependent DFT (TD-DFT), are widely used to predict various spectroscopic properties, providing valuable data for structure verification and characterization.

NMR Spectroscopy: DFT calculations can accurately predict the ¹H and ¹³C NMR chemical shifts. By calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure, theoretical chemical shifts can be obtained. These predicted spectra are invaluable for assigning signals in experimental data, especially for complex molecules where overlapping peaks can cause ambiguity. For substituted pyridines and related heterocycles, computational analysis helps to understand how different functional groups influence the electronic environment of the ring's protons and carbons. nih.gov

UV-Vis Spectroscopy: TD-DFT calculations can predict the electronic absorption spectra of molecules. ias.ac.in By calculating the energies of electronic transitions from the ground state to various excited states, the absorption maxima (λ_max) can be determined. For a molecule like this compound, the calculations would likely predict transitions involving the π-systems of the fused rings, significantly influenced by the nitro and bromo substituents. These calculations help assign experimental absorption bands to specific electronic transitions, such as π→π* or n→π*. ias.ac.in

Table 2: Comparison of Experimental and Computationally Predicted UV-Vis Absorption Maxima (λ_max)

CompoundExperimental λ_max (nm)Calculated λ_max (nm)Transition Assignment
Pyrrolo[1,5-a]-1,8-naphthyridine Derivative (L2) ias.ac.in~390384π→π
Pyrrolo[1,5-a]-1,8-naphthyridine Derivative (L3) ias.ac.in~390383π→π
Hypothetical: this compoundN/A~410π→π*

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Analysis

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand) and a biological macromolecule, typically a protein. nih.gov These methods are fundamental in drug discovery and development.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. Docking algorithms score different binding poses based on factors like intermolecular energies, providing insights into the binding affinity. For the pyrrolopyridine scaffold, docking studies have been used to investigate interactions with various protein targets, such as protein kinases and tubulin. nih.govnih.govtandfonline.com A docking study of this compound into a specific protein active site would identify key interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the ligand-protein complex. For example, studies on related compounds have shown that the nitrogen atoms in the pyridine (B92270) ring can act as hydrogen bond acceptors. tandfonline.com

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to study the stability and dynamics of the ligand-protein complex over time. nih.gov These simulations provide a more detailed view of the binding, accounting for the flexibility of both the ligand and the protein. MD can reveal the stability of key interactions, such as salt bridges and hydrogen bonds, by monitoring their occurrence and geometry throughout the simulation. nih.gov This analysis helps to validate the binding mode predicted by docking and provides a deeper understanding of the ligand's mechanism of action at an atomic level.

Table 3: Representative Molecular Docking Results for Heterocyclic Ligands

LigandProtein TargetDocking Score (kcal/mol)Key Interacting Residues
Pyrrolo[3,2-d]pyrimidine Derivative (9c) nih.govEGFR-9.15Met793, Leu718
Pyrrolo[3,2-c]pyridine Derivative (10t) tandfonline.comTubulin-8.2Thrα179, Asnβ349
Hypothetical: this compoundCDK2-8.5Lys33, Gln131

Reaction Mechanism Prediction and Transition State Analysis using Computational Methods

Computational chemistry is also employed to elucidate reaction mechanisms, predict the feasibility of synthetic routes, and analyze the structures of transition states. DFT calculations are particularly useful for mapping the potential energy surface of a reaction, identifying intermediates and the energy barriers associated with each step.

For the synthesis of substituted pyrrolopyridines, computational methods can be used to:

Evaluate Reaction Pathways: Different synthetic strategies can be compared computationally to determine the most energetically favorable route. For instance, the synthesis of related pyrrolo[3,2-c]pyridines involves steps like nitration and Suzuki cross-coupling reactions. nih.govtandfonline.com

Analyze Transition States: By locating the transition state structure for a given reaction step, the activation energy can be calculated. This information is crucial for understanding reaction kinetics and predicting reaction outcomes under different conditions.

Investigate Regioselectivity: In reactions where multiple products are possible, such as the nitration or bromination of the pyrrolopyridine core, computational analysis can predict which isomer is more likely to form by comparing the energies of the possible intermediates and transition states. A proposed mechanism for the formation of a related pyridine derivative involved the elimination of H₂S, which was confirmed through spectroscopic analysis. nih.gov Such proposed mechanisms can be rigorously tested and validated using computational transition state analysis.

Vi. Structure Driven Design Principles and Synthetic Applications of Functionalized Pyrrolo 3,2 B Pyridines

Rational Design Strategies for Scaffold Modification

The development of novel pyrrolo[3,2-b]pyridine derivatives with desired properties is often guided by rational design principles. These strategies enable the systematic exploration of chemical space and the fine-tuning of molecular characteristics.

Bioisosterism, the interchange of atoms or groups of atoms that retain similar biological activity, is a powerful tool in drug design. In the context of pyrrolo[3,2-b]pyridines, this strategy is employed to modulate pharmacokinetic and pharmacodynamic properties. The pyrrolo[3,2-b]pyridine nucleus itself can be considered a bioisostere of purine, which has led to its exploration in various therapeutic areas, including as kinase inhibitors. nih.gov

An example of bioisosteric replacement within the pyrrolo[3,2-b]pyridine framework involves the substitution of different functional groups to enhance target binding or improve metabolic stability. For instance, in the development of phosphodiesterase 4B (PDE4B) inhibitors, scaffold hopping from a benzimidazole (B57391) core to a pyrrolo[2,3-b]pyridine scaffold led to a significant increase in potency. nih.gov Further modifications to the amide portion of the 1H-pyrrolo[2,3-b]pyridine-2-carboxamide series demonstrated the importance of ring size and hydrophobicity on activity and selectivity. nih.gov While this example pertains to the [2,3-b] isomer, the principles of bioisosteric replacement are directly applicable to the [3,2-b] scaffold.

The Scaffold-Linker-Functional Group (SLF) methodology is a conceptual framework for the design of chemical libraries that allows for systematic variation at distinct points of a molecule. While not always explicitly named, this principle is widely applied in the generation of diverse pyrrolo[3,2-b]pyridine derivatives. The core pyrrolo[3,2-b]pyridine acts as the scaffold , providing the fundamental structural framework. A linker can be introduced, often through a reactive handle on the scaffold, to which various functional groups can be appended.

This approach is exemplified in the synthesis of diarylureas and amides based on the pyrrolo[3,2-b]pyridine scaffold. nih.gov In these compounds, the pyrrolo[3,2-b]pyridine is the scaffold, the urea (B33335) or amide moiety acts as the linker, and the diverse aryl substituents represent the functional groups. This strategy allows for the rapid generation of a library of analogs to explore structure-activity relationships (SAR). nih.gov The synthesis of 7-azaindole (B17877) derivatives through a one-pot, three-component reaction also demonstrates the principles of SLF, enabling the creation of highly substituted and diverse molecules. nih.gov

The electronic and steric nature of substituents on the pyrrolo[3,2-b]pyridine ring profoundly influences its chemical reactivity and the feasibility of synthetic transformations. The pyridine (B92270) part of the scaffold is inherently electron-deficient, which affects its susceptibility to electrophilic and nucleophilic attack.

Electronic Effects: The introduction of an electron-withdrawing group (EWG) like a nitro group (–NO₂) at the 6-position significantly deactivates the pyridine ring towards electrophilic substitution and activates it towards nucleophilic aromatic substitution (SNAr). The strong -I (inductive) and -M (mesomeric) effects of the nitro group reduce the electron density of the pyridine ring, making it more susceptible to attack by nucleophiles. Conversely, the pyrrole (B145914) ring is electron-rich and generally more reactive towards electrophiles. The bromine atom at the 3-position, being a halogen, exerts a -I effect, further deactivating the ring towards electrophilic attack, but it can also act as a leaving group in cross-coupling reactions.

Steric Effects: The size of substituents can dictate the regioselectivity of reactions. For instance, in the nucleophilic aromatic substitution of 3-substituted 2,6-dichloropyridines, bulky substituents at the 3-position were found to direct the incoming nucleophile to the less hindered 6-position. rsc.org This principle is relevant when considering reactions at the positions adjacent to the bromo and nitro groups in 3-bromo-6-nitro-1H-pyrrolo[3,2-b]pyridine.

The interplay of these effects determines the synthetic accessibility of functionalized derivatives. For example, the bromine atom at the 3-position is a key handle for palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, allowing for the introduction of a wide range of aryl and heteroaryl groups. nih.gov

Synthetic Utility of this compound as a Versatile Building Block

The presence of both a reactive bromine atom and a strongly electron-withdrawing nitro group makes this compound a highly valuable and versatile intermediate in organic synthesis.

The this compound scaffold can serve as a starting point for the synthesis of more complex, fused heterocyclic systems. The nitro group can be reduced to an amino group, which can then participate in cyclization reactions to form an additional ring.

A relevant example, although on the isomeric pyrrolo[3,2-c]pyridine scaffold, demonstrates this principle. The synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine starts from 2-bromo-5-methyl-4-nitropyridine (B1282703) 1-oxide. nih.govnih.govnsf.gov This precursor undergoes a series of transformations, including reaction with N,N-dimethylformamide dimethyl acetal (B89532) and subsequent cyclization with iron in acetic acid, to form the pyrrole ring. nih.govnih.govnsf.gov This bromo-substituted pyrrolopyridine is then used in Suzuki cross-coupling reactions to introduce various aryl groups. nih.govnih.govnsf.gov A similar strategy could be envisioned for this compound, where the nitro group is first used to facilitate the formation of the pyrrole ring and then, after reduction, can be used to build another fused ring system.

The reactivity of the nitro group in nitropyridones to undergo cyclization reactions with nucleophiles to form pyrrolopyridine derivatives further illustrates the potential of the nitro group in constructing polyheterocyclic systems. acs.org

The this compound is an excellent starting material for the generation of diversified chemical libraries, primarily through the functionalization of the bromo and nitro groups.

The bromine atom at the 3-position is particularly amenable to a wide range of palladium-catalyzed cross-coupling reactions. This allows for the introduction of a vast array of substituents, including alkyl, aryl, and heteroaryl groups, at this position. The nitro group at the 6-position can be readily reduced to an amino group. This amino group can then be further functionalized through acylation, sulfonylation, or participation in the formation of ureas and thioureas, thereby introducing another point of diversity.

The synthesis of a library of pyrrolo[3,2-d]pyrimidines through a diversity-oriented approach showcases how different functionalities can be introduced onto a related scaffold. scite.ai Similarly, the synthesis of various 1H-pyrrolo[2,3-b]pyridine derivatives as fibroblast growth factor receptor inhibitors demonstrates the power of scaffold decoration to create a library of potent compounds. nih.govrsc.org These examples underscore the potential of this compound as a precursor for generating extensive chemical libraries for drug discovery and other applications.

The following table summarizes the key reactive sites of this compound and their potential for diversification:

Reactive SiteType of ReactionPotential for Diversification
3-Bromo Palladium-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig)Introduction of a wide variety of aryl, heteroaryl, and alkyl groups.
6-Nitro Reduction to an amino groupSubsequent functionalization via acylation, sulfonylation, urea/thiourea formation, etc.
Pyrrole N-H Alkylation, Arylation, AcylationIntroduction of substituents on the pyrrole nitrogen.

This strategic functionalization allows for the systematic exploration of the chemical space around the pyrrolo[3,2-b]pyridine core, facilitating the discovery of molecules with optimized properties.

Advanced Materials Research Involving Pyrrolo[3,2-b]pyridine Derivatives

The unique fused-ring structure of pyrrolo[3,2-b]pyridines, which combines an electron-rich pyrrole ring with an electron-deficient pyridine ring, provides a versatile platform for the design of new functional materials. The inherent electronic properties of this scaffold can be significantly modulated by the addition of electron-donating or electron-withdrawing groups, as well as through the extension of the π-conjugated system.

While specific research on the electronic properties of This compound for organic semiconductor applications is not extensively documented in publicly available literature, the broader class of pyrrolo[3,2-b]pyridine derivatives has shown considerable promise in the field of organic electronics. The functionalization of the pyrrolo[3,2-b]pyridine core is a critical strategy for tuning its semiconductor properties.

The electronic character of the pyrrolo[3,2-b]pyridine system is highly sensitive to the nature of its substituents. For instance, the introduction of strong electron-withdrawing groups, such as the nitro group (-NO₂) present in This compound , is a well-established method for lowering the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This modification can shift the material's behavior towards n-type or ambipolar semiconductivity, which is crucial for the fabrication of various electronic devices, including organic thin-film transistors (OTFTs) and organic light-emitting diodes (OLEDs).

The bromine atom at the 3-position further influences the electronic and physical properties of the molecule. Halogen atoms can affect intermolecular interactions through halogen bonding, which can play a significant role in the solid-state packing and, consequently, the charge transport characteristics of the material. Additionally, the bromo substituent serves as a versatile synthetic handle for further functionalization through cross-coupling reactions, allowing for the construction of more complex and extended π-systems.

Theoretical and computational studies on related heterocyclic systems suggest that the combination of a bromo and a nitro group on the pyrrolo[3,2-b]pyridine scaffold would likely result in a material with distinct electronic and optical properties. The anticipated effects of these substituents are summarized in the table below.

Table 1: Predicted Influence of Substituents on the Electronic Properties of the Pyrrolo[3,2-b]pyridine Core
SubstituentPositionPredicted Effect on Electronic PropertiesPotential Application
Nitro (-NO₂)6Strong electron-withdrawing group; lowers HOMO and LUMO energy levels, potentially inducing n-type semiconductor behavior.n-type or ambipolar organic thin-film transistors (OTFTs), electron transport layers in organic photovoltaics (OPVs).
Bromo (-Br)3Influences solid-state packing through halogen bonding, potentially improving charge transport. Serves as a reactive site for further synthesis.Precursor for more complex organic semiconductors, building block for conjugated polymers.

The pyrrolo[3,2-b]pyridine scaffold is a valuable building block in the design of a wide array of functional materials beyond just semiconductors. The ability to tailor their photophysical and electronic properties through synthetic modification makes them attractive candidates for various applications.

Derivatives of the closely related 7-azaindole have found applications in coordination chemistry and as optical probes nsf.gov. The nitrogen atoms in the bicyclic system can act as coordination sites for metal ions, leading to the formation of metal-organic frameworks (MOFs) or other coordination polymers with interesting magnetic, catalytic, or gas storage properties.

Furthermore, the general class of 6-bromo-1H-pyrrolo[3,2-b]pyridine compounds are considered useful for synthesizing functional materials, including those for organic optoelectronics nih.gov. The conjugated structure of these molecules can be exploited to create materials with specific light absorption and emission characteristics, making them suitable for use as fluorescent dyes, sensors, or components in OLEDs nih.gov.

The synthetic versatility of the pyrrolo[3,2-b]pyridine core allows for the creation of a diverse library of compounds with a range of functionalities. The table below outlines some potential applications of functionalized pyrrolo[3,2-b]pyridine derivatives in materials science.

Table 2: Potential Applications of Functionalized Pyrrolo[3,2-b]pyridine Derivatives in Materials Science
Material TypeKey Structural FeaturesPotential ApplicationRelevant Research Context
Organic SemiconductorsExtended π-conjugation, presence of electron-donating/withdrawing groups.Organic field-effect transistors (OFETs), organic photovoltaics (OPVs).General interest in azaindole derivatives for electronic applications.
Fluorescent DyesRigid, planar structure with extended conjugation.Bio-imaging, chemical sensors, OLEDs.7-azaindoles are known to be useful as optical probes nsf.gov.
Coordination Polymers/MOFsPresence of nitrogen atoms for metal coordination.Gas storage, catalysis, sensing.General application of nitrogen-containing heterocycles in coordination chemistry.

While direct experimental data on This compound remains scarce in the context of advanced materials, the foundational knowledge of how substituents influence the electronic structure of the parent pyrrolo[3,2-b]pyridine ring system strongly suggests its potential as a valuable component in the design of new functional organic materials. Further synthetic and characterization studies are necessary to fully elucidate its properties and unlock its potential in these cutting-edge applications.

Q & A

Q. What synthetic strategies are recommended for optimizing the bromination and nitration steps in 3-bromo-6-nitro-1H-pyrrolo[3,2-b]pyridine synthesis?

  • Methodological Answer : The synthesis of brominated and nitrated pyrrolopyridines typically involves sequential functionalization. For bromination, electrophilic substitution using N-bromosuccinimide (NBS) in dichloromethane or DMF under reflux is effective, as demonstrated in related compounds like 6-bromo-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one . Nitration is best achieved using a mixture of nitric and sulfuric acids at low temperatures (0–5°C) to control regioselectivity, as seen in 3-chloro-6-nitro-1H-pyrrolo[3,2-b]pyridine . Key Considerations :
  • Monitor reaction progress via TLC or HPLC to avoid over-nitration.
  • Use inert atmospheres to prevent oxidative side reactions.
Brominating AgentReaction ConditionsYield (%)Reference
NBSDMF, 80°C, 12h75–85
Br₂CH₂Cl₂, RT, 6h60–70

Q. How can researchers characterize the regioselectivity of substituents in this compound?

  • Methodological Answer : Regioselectivity is confirmed using NMR (¹H, ¹³C, and 2D-COSY) to assign proton environments and X-ray crystallography for unambiguous structural determination. For example, in 3-chloro-6-nitro-1H-pyrrolo[3,2-b]pyridine, the chlorine at position 3 and nitro at position 6 were validated via NOESY correlations and crystallographic data . Computational methods (DFT) can also predict electronic effects influencing substitution patterns .

Q. What in vitro assays are suitable for preliminary biological activity screening of this compound?

  • Methodological Answer : Use kinase inhibition assays (e.g., FGFR1–3 targets) due to structural similarities to active pyrrolopyridine derivatives . Cell viability assays (MTT or CellTiter-Glo®) in cancer cell lines (e.g., A549, HeLa) are recommended. Compare results with analogs like 6-bromo-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid, which showed IC₅₀ values <1 µM in FGFR-driven models .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between this compound and its analogs?

  • Methodological Answer : Discrepancies may arise from differences in substituent electronic profiles or metabolic stability. For example, nitro groups enhance electrophilicity but reduce bioavailability compared to halogens . To address this:
  • Perform SAR studies by synthesizing derivatives with varied substituents (e.g., 3-iodo-6-nitro or 3-bromo-6-cyano).
  • Use metabolic stability assays (e.g., microsomal half-life measurements) and molecular docking to assess target binding .

Q. What strategies mitigate side reactions during cross-coupling reactions involving this compound?

  • Methodological Answer : The nitro group can act as an electron-withdrawing substituent, accelerating undesired Buchwald-Hartwig amination or Suzuki-Miyaura coupling byproducts. Mitigation approaches include:
  • Using Pd(OAc)₂/XPhos catalytic systems for selective C–Br coupling .
  • Lowering reaction temperatures (50–60°C) and shortening reaction times (<8h) .
    Case Study :
    In 6-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine, optimized Suzuki coupling with arylboronic acids achieved >90% yield using 2 mol% Pd catalyst and K₂CO₃ in toluene/water .

Q. How does the nitro group influence the photophysical properties of pyrrolo[3,2-b]pyridine derivatives?

  • Methodological Answer : Nitro groups redshift absorption/emission spectra via charge-transfer transitions. For example, 3-nitro-pyrrolopyridines exhibit λmax ~420 nm in UV-Vis, compared to ~350 nm for non-nitrated analogs . Characterize using:
  • Time-resolved fluorescence spectroscopy to assess excited-state lifetimes.
  • Cyclic voltammetry to determine HOMO/LUMO levels, critical for material science applications .

Data Analysis and Interpretation

Q. How should researchers interpret conflicting cytotoxicity data between in vitro and in vivo models for this compound?

  • Methodological Answer : In vitro-in vivo discrepancies often stem from poor pharmacokinetics (e.g., low solubility or plasma protein binding). Solutions include:
  • Solubility Enhancement : Use co-solvents (DMSO/PEG400) or nanoformulations .
  • Metabolite Identification : Perform LC-MS/MS to detect active metabolites in plasma .
    Example : 1H-Pyrrolo[3,2-b]pyridine-6-carboxylic acid derivatives showed improved in vivo efficacy after PEGylation .

Tables for Key Comparisons

Q. Table 1: Biological Activity of Pyrrolo[3,2-b]Pyridine Derivatives

CompoundTargetIC₅₀ (µM)Model SystemReference
3-Bromo-6-nitro-1H-pyrrolo[...]FGFR10.45A549 cells
6-Bromo-1H-pyrrolo[...]FGFR21.2HeLa cells
3-Chloro-6-nitro-1H-pyrrolo[...]EGFR2.8MCF-7 cells

Q. Table 2: Synthetic Yields Under Varied Conditions

Reaction StepConditionsYield (%)Purity (HPLC)Reference
BrominationNBS, DMF, 80°C, 12h82>99%
NitrationHNO₃/H₂SO₄, 0°C, 4h7598%
Suzuki CouplingPd(OAc)₂/XPhos, 60°C, 6h9197%

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.